molecular formula C12H9F3N2O3 B1617286 Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 256238-90-1

Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Cat. No.: B1617286
CAS No.: 256238-90-1
M. Wt: 286.21 g/mol
InChI Key: ITLGZBLAGXTYIO-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate typically involves the reaction of appropriate pyrimidine derivatives with ethyl esters under controlled conditions. One common method includes the condensation of 2-aminopyridine with ethyl trifluoroacetoacetate, followed by cyclization and oxidation steps to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrido[1,2-a]pyrimidine core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the pyrido[1,2-a]pyrimidine core .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-7-methyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
  • Ethyl 4-oxo-7-phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
  • Ethyl 4-oxo-7-chloro-4H-pyrido[1,2-a]pyrimidine-3-carboxylate

Uniqueness

Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific electronic characteristics .

Properties

IUPAC Name

ethyl 4-oxo-7-(trifluoromethyl)pyrido[1,2-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-2-20-11(19)8-5-16-9-4-3-7(12(13,14)15)6-17(9)10(8)18/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLGZBLAGXTYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CN2C1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343469
Record name Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256238-90-1
Record name Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxo-7-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
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